3-Methyl-6-(morpholin-4-yl)hex-4-yn-3-ol

Description

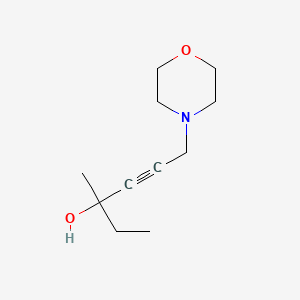

3-Methyl-6-(morpholin-4-yl)hex-4-yn-3-ol is a tertiary alcohol containing a morpholine-substituted alkyne backbone. Its structure features a hex-4-yn-3-ol core with a methyl group at position 3 and a morpholine ring at position 4.

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

3-methyl-6-morpholin-4-ylhex-4-yn-3-ol |

InChI |

InChI=1S/C11H19NO2/c1-3-11(2,13)5-4-6-12-7-9-14-10-8-12/h13H,3,6-10H2,1-2H3 |

InChI Key |

BBOLWLBYIPIKCH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#CCN1CCOCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-MORPHOLINO-4-HEXYN-3-OL typically involves the reaction of 3-methyl-4-hexyn-3-ol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-MORPHOLINO-4-HEXYN-3-OL can undergo various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

Oxidation: Diketones or carboxylic acids.

Reduction: Alkanes or alkenes.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-METHYL-6-MORPHOLINO-4-HEXYN-3-OL has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-METHYL-6-MORPHOLINO-4-HEXYN-3-OL involves its interaction with various molecular targets and pathways. The alkyne group can participate in click chemistry reactions, while the morpholine ring can interact with biological targets such as enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine vs. Piperidine Derivatives

A key structural analog is 3-methyl-6-(piperidin-1-yl)hex-4-yn-3-ol (Compound VII in ), where morpholine is replaced by piperidine. Key differences include:

- Biological Activity : In herbicidal assays, the piperidine analog demonstrated moderate activity (34.2% and 28.3% effectiveness at different concentrations), suggesting that the morpholine variant may exhibit distinct bioactivity due to altered electronic and steric profiles .

Table 1: Comparison of Morpholine and Piperidine Analogs

| Property | 3-Methyl-6-(morpholin-4-yl)hex-4-yn-3-ol | 3-Methyl-6-(piperidin-1-yl)hex-4-yn-3-ol |

|---|---|---|

| Heterocycle | Morpholine (O and N) | Piperidine (N only) |

| Polarity | Higher (due to O atom) | Lower |

| Herbicidal Activity | Not reported | 34.2% (low conc.), 28.3% (high conc.) |

Alkyne-Alcohol Derivatives

describes alkyne-alcohol compounds such as 4-(4-(4-Methoxyphenyl)-2-phenylquinazolin-6-yl)but-3-yn-1-ol (5h) and 4-(2-Phenyl-6-(phenylethynyl)quinazolin-4-yl)but-3-yn-1-ol (6a) . These share the alkyne-alcohol motif but differ in their aromatic substituents and core heterocycles.

- Synthesis: Both 5h and 6a were synthesized via Sonogashira coupling, a method applicable to this compound for introducing the alkyne group .

- Spectroscopic Data : The ¹H NMR of 6a (δH 2.74–8.58 ppm) and ¹³C NMR (δC 24.3–161.1 ppm) provide reference ranges for characterizing similar alkyne-alcohols .

Table 2: Key Spectral Data for Alkyne-Alcohol Derivatives

| Compound | ¹H NMR Range (ppm) | ¹³C NMR Range (ppm) |

|---|---|---|

| 5h | 1.81–8.69 | 23.9–167.3 |

| 6a | 2.74–8.58 | 24.3–161.1 |

Morpholine-Containing Heterocycles

and highlight the role of morpholine substituents in modulating biological activity:

- Affinity Studies: In cannabinoid receptor ligands, a 2-(morpholin-4-yl)ethyl group reduced binding affinity (Ki = 221 nM) compared to n-pentyl analogs, indicating that morpholine placement and linker length critically influence activity .

Triazolo-Pyridazine Derivatives

details 3-methyl-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 56383-11-0), a fused heterocycle with morpholine. While structurally distinct, its molecular weight (219.24 g/mol) and solubility profile (InChIKey: OSNJEIAVBOCVKH-UHFFFAOYSA-N) provide benchmarks for comparing physicochemical properties .

Research Implications and Gaps

- Synthetic Routes: The Sonogashira coupling () and condensation reactions () are viable for synthesizing this compound.

- Limitations : Absence of spectral or crystallographic data for the target compound necessitates further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.